3-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene}methyl]-1H-indole
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Overview
Description
3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is a complex organic compound that features both indole and pyridine moieties. The presence of a trifluoromethyl group in the pyridine ring adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE typically involves the reaction of an indole derivative with a hydrazine derivative containing the trifluoromethyl-pyridine group. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the indole and pyridine moieties contribute to its overall biological activity. The compound may modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE: Unique due to the presence of both indole and pyridine moieties with a trifluoromethyl group.
Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 3-[(E)-{2-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE lies in its combination of structural features, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11F3N4 |
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Molecular Weight |
304.27 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)11-5-6-14(20-9-11)22-21-8-10-7-19-13-4-2-1-3-12(10)13/h1-9,19H,(H,20,22)/b21-8+ |
InChI Key |
MVFCMKCAEXZJGR-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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